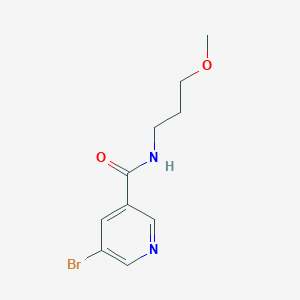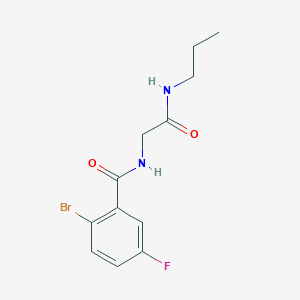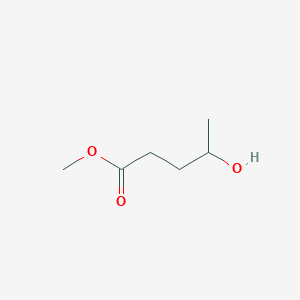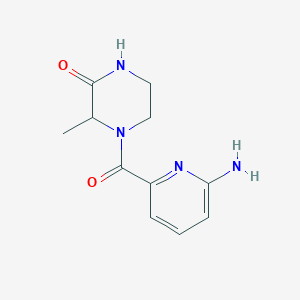![molecular formula C16H10BrN3 B14915750 4-[5-(4-Bromophenyl)-1H-pyrazol-3-yl]benzonitrile](/img/structure/B14915750.png)
4-[5-(4-Bromophenyl)-1H-pyrazol-3-yl]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[5-(4-Bromophenyl)-1H-pyrazol-3-yl]benzonitrile is a chemical compound that belongs to the class of pyrazole derivatives It is characterized by the presence of a bromophenyl group attached to the pyrazole ring and a benzonitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(4-Bromophenyl)-1H-pyrazol-3-yl]benzonitrile typically involves the reaction of 4-bromobenzaldehyde with hydrazine hydrate to form 4-bromophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form 4-(4-bromophenyl)-3-methyl-1H-pyrazole-5-carboxylate. The final step involves the reaction of this intermediate with benzonitrile under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-[5-(4-Bromophenyl)-1H-pyrazol-3-yl]benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The pyrazole ring can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The benzonitrile moiety can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and palladium catalysts are used.
Coupling Reactions: Reagents like palladium catalysts and ligands are commonly employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents on the bromophenyl group.
Oxidation and Reduction: Products include oxidized or reduced forms of the pyrazole ring.
Coupling Reactions: Products include more complex aromatic compounds.
Aplicaciones Científicas De Investigación
4-[5-(4-Bromophenyl)-1H-pyrazol-3-yl]benzonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 4-[5-(4-Bromophenyl)-1H-pyrazol-3-yl]benzonitrile depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist by binding to specific molecular targets. The bromophenyl and benzonitrile groups play a crucial role in its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Bromophenyl)-1H-pyrazole: Similar structure but lacks the benzonitrile group.
4-(4-Bromophenyl)-1-phenyl-1H-pyrazol-5-amine: Contains an amine group instead of the benzonitrile group.
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Contains a piperazine and triazole moiety
Uniqueness
4-[5-(4-Bromophenyl)-1H-pyrazol-3-yl]benzonitrile is unique due to the presence of both the bromophenyl and benzonitrile groups, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Propiedades
Fórmula molecular |
C16H10BrN3 |
|---|---|
Peso molecular |
324.17 g/mol |
Nombre IUPAC |
4-[5-(4-bromophenyl)-1H-pyrazol-3-yl]benzonitrile |
InChI |
InChI=1S/C16H10BrN3/c17-14-7-5-13(6-8-14)16-9-15(19-20-16)12-3-1-11(10-18)2-4-12/h1-9H,(H,19,20) |
Clave InChI |
MDQMSRIFSWBYJE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C#N)C2=NNC(=C2)C3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Chloro-5-nitrobenzo[d]thiazole](/img/structure/B14915695.png)

![Methyl 4,5-dimethoxy-2-[(4-nitrobenzoyl)amino]benzoate](/img/structure/B14915710.png)

![8-Methyl-3,5-dihydrospiro[benzo[b]azepine-4,2'-[1,3]dioxolan]-2(1H)-one](/img/structure/B14915717.png)




![2-(2-Cyclopropyl-3-phenylbicyclo[1.1.1]pentan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14915738.png)


